molecular formula C12H16OS B14048839 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14048839
M. Wt: 208.32 g/mol
InChI Key: DHSZBFQJJUSDFP-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS It is a derivative of propiophenone, characterized by the presence of an ethyl group and a methylthio group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions usually involve an inert solvent like dichloromethane or chloroform, and the reaction is carried out at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with biological molecules. The presence of the methylthio group enhances its reactivity and potential biological activity by facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Ethyl-2-(methylthio)phenyl)propan-1-one is unique due to the presence of both an ethyl group and a methylthio group on the phenyl ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(5-ethyl-2-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16OS/c1-4-9-6-7-12(14-3)10(8-9)11(13)5-2/h6-8H,4-5H2,1-3H3

InChI Key

DHSZBFQJJUSDFP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)SC)C(=O)CC

Origin of Product

United States

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